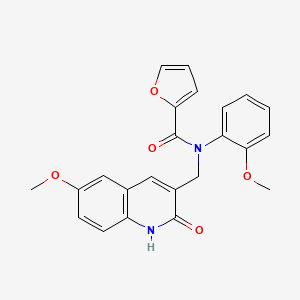
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,3-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,3-dimethylbenzamide, also known as Clioquinol, is a synthetic organic compound that belongs to the family of quinoline derivatives. It was first synthesized in the 1930s and has been used for various medicinal purposes, including as an antifungal and antibacterial agent. In recent years, there has been a growing interest in the potential therapeutic applications of Clioquinol due to its unique properties and mechanisms of action.
Mecanismo De Acción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,3-dimethylbenzamide has been shown to inhibit various enzymes and proteins involved in cell signaling and metabolism. This includes the inhibition of metalloproteases, which are involved in the breakdown of extracellular matrix proteins. This can lead to the inhibition of tumor growth and metastasis in cancer cells. This compound has also been shown to inhibit the aggregation of amyloid beta proteins, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,3-dimethylbenzamide has several advantages as a research tool, including its unique mechanism of action and its ability to inhibit various enzymes and proteins involved in cell signaling and metabolism. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,3-dimethylbenzamide. These include the development of new drugs and therapies based on its unique mechanism of action, the exploration of its potential as a treatment for other neurodegenerative diseases, and the investigation of its potential as a treatment for various types of cancer. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop safe and effective drugs based on its unique properties.
Métodos De Síntesis
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,3-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 8-hydroxyquinoline with benzoyl chloride and dimethylamine. The resulting product is then purified using various techniques, including recrystallization and column chromatography. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,3-dimethylbenzamide has been extensively studied for its potential therapeutic applications, including as an anti-cancer agent, a treatment for Alzheimer's disease, and as a neuroprotective agent. Research has shown that this compound has a unique mechanism of action that involves the inhibition of various enzymes and proteins involved in cell signaling and metabolism. This makes it a promising candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-5-4-6-14(9-13)20(24)22(2)12-16-10-15-11-17(25-3)7-8-18(15)21-19(16)23/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKMHIQKERZCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)CC2=CC3=C(C=CC(=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7720340.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720367.png)

![2-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720380.png)